molecular formula C13H16O5 B7994503 Ethyl 3-ethoxy-4-methoxybenzoylformate

Ethyl 3-ethoxy-4-methoxybenzoylformate

Cat. No.: B7994503
M. Wt: 252.26 g/mol
InChI Key: HOHWDBYXCMANOR-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-methoxybenzoylformate is a high-value aromatic α-ketoester derivative intended for research and development use. Compounds of this structural class are primarily employed as critical synthetic intermediates in organic synthesis, particularly in the pharmaceutical sector for constructing complex active molecules. The presence of both ethoxy and methoxy substituents on the phenyl ring fine-tunes the electronic properties of the molecule, making it a versatile precursor for further functionalization. This compound serves as a key building block in medicinal chemistry. Related alkoxy-substituted benzoates and benzoylformates are documented as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, structurally similar compounds are used in the synthesis of therapeutics such as Repaglinide, a medication for diabetes , and Apremilast, a treatment for psoriasis and psoriatic arthritis . Its functional groups allow it to participate in various transformations, including hydrolysis, reduction, and nucleophilic addition at the reactive keto-ester moiety, facilitating the construction of more complex molecular architectures. The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-11-8-9(6-7-10(11)16-3)12(14)13(15)18-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHWDBYXCMANOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate typically involves the esterification of 3-ethoxy-4-methoxybenzoic acid with ethyl formate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours, followed by purification through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The industrial process also includes steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4-methoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 3-ethoxy-4-methoxybenzoylformate serves as a building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the formation of more complex molecules. The compound can undergo:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.
  • Reduction: Transformation of the ester group to an alcohol.
  • Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Biological Research Applications

In biological research, this compound is investigated for its potential as a biochemical probe . Its unique functional groups enhance binding affinity towards specific enzymes or receptors, making it useful in studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in inflammatory responses. This suggests potential uses in developing anti-inflammatory drugs .

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly for its therapeutic properties . Research indicates that it may possess anti-inflammatory and anticancer activities. For instance:

  • Anti-inflammatory Effects: Compounds derived from this compound have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in managing chronic inflammatory diseases such as rheumatoid arthritis and psoriasis .
  • Anticancer Properties: Preliminary studies suggest that modifications of this compound can induce apoptosis in cancer cells, highlighting its potential as a lead compound in cancer therapy .

Industrial Applications

In the industrial sector, this compound is used in the formulation of specialty chemicals . Its versatility allows for applications in:

  • Agricultural Chemicals: Development of herbicides and pesticides.
  • Polymer Chemistry: Use as a monomer or additive to enhance material properties.

Data Tables

ActivityEffectReference
Anti-inflammatoryInhibition of TNF-α production
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-methoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
This compound -OCH₃ (4), -OCH₂CH₃ (3) C₁₂H₁₄O₅ Not Provided Bulky ethoxy group; electron-donating substituents enhance resonance stability.
Ethyl 4-methoxy-3,5-dimethylbenzoylformate -OCH₃ (4), -CH₃ (3,5) C₁₃H₁₆O₄ 107642-57-9 Symmetric dimethyl substitution; reduced steric hindrance vs. ethoxy.
Ethyl 3-fluoro-4-methylbenzoylformate -F (3), -CH₃ (4) C₁₁H₁₁FO₃ 732251-65-9 Electron-withdrawing fluorine; increased electrophilicity at carbonyl.

Substituent Effects on Reactivity and Stability

  • The methoxy group at position 4 enhances electron density via resonance, stabilizing the aromatic ring and adjacent carbonyl functionality . This compound may exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its oxygen-rich substituents.
  • The methoxy group at position 4 similarly stabilizes the aromatic system. The lack of bulky substituents may enhance solubility in non-polar solvents like hexane or toluene .
  • Ethyl 3-fluoro-4-methylbenzoylformate : Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making this compound more reactive toward nucleophiles (e.g., in Grignard or aldol reactions). The methyl group at position 4 provides minimal steric hindrance, further promoting reactivity. However, fluorine’s electronegativity may reduce solubility in polar solvents compared to methoxy/ethoxy analogs .

Biological Activity

Ethyl 3-ethoxy-4-methoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of inflammatory diseases and as a precursor for the synthesis of other pharmacologically active compounds. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes an ethoxy group, a methoxy group, and a benzoylformate moiety. Its molecular formula is C13H16O5, and it has a molecular weight of approximately 252.26 g/mol.

Inflammatory Response Modulation

Research indicates that derivatives of this compound exhibit significant activity in modulating inflammatory responses. One notable study highlights its role in inhibiting tumor necrosis factor-alpha (TNF-α) production, which is crucial in various inflammatory diseases such as rheumatoid arthritis and psoriasis. The compound's mechanism involves the inhibition of phosphodiesterase 4 (PDE4), leading to reduced cytokine production from immune cells .

Case Studies

  • Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, administration of this compound led to a marked reduction in joint inflammation and swelling, correlating with decreased levels of TNF-α in serum samples .
  • Psoriasis Treatment : Clinical trials have shown that formulations containing this compound significantly improve symptoms in patients with psoriasis, demonstrating its potential as a therapeutic agent for skin disorders .

Table 1: Biological Activity Summary

Activity Effect Reference
TNF-α InhibitionSignificant reduction
Anti-inflammatory effectsReduced joint swelling
Psoriasis symptom reliefImproved skin condition

The primary mechanism through which this compound exerts its biological activity is through the inhibition of PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), which has anti-inflammatory effects by:

  • Reducing the activation and proliferation of immune cells.
  • Decreasing the release of pro-inflammatory cytokines.

This mechanism positions this compound as a promising candidate for further development into anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-ethoxy-4-methoxybenzoylformate, and what key reaction parameters influence yield?

  • Answer : A common route involves multi-step alkylation and functional group transformations. For example, alkylation of substituted benzoic acid derivatives with ethyl bromide under high-temperature autoclave conditions (150°C, 30 hours) yields intermediates like ethyl 2-ethoxy-4-methyl benzoate. Subsequent bromination (using N-bromosuccinimide) and cyanation (sodium cyanide) steps are critical. Reaction time, temperature, and stoichiometric ratios of reagents significantly impact yield. Side reactions, such as over-alkylation or incomplete bromination, require careful monitoring via TLC or HPLC .
  • Table 1 : Key Synthesis Steps from

StepReactionConditionsIntermediate
1Alkylation150°C, 30 hrs, ethyl bromideEthyl 2-ethoxy-4-methyl benzoate
2BrominationNBS, radical initiatorEthyl 4-bromomethyl-2-ethoxybenzoate
3CyanationNaCN, polar aprotic solventEthyl-4-cyanomethyl-2-ethoxybenzoate

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming functional groups. For example, 1H^1H NMR peaks at δ 3.86 ppm (singlet) correspond to methoxy groups, while ester carbonyl signals appear near δ 170 ppm in 13C^{13}C NMR. Infrared (IR) spectroscopy identifies carbonyl stretches (~1740 cm1^{-1}) and ether C-O bonds (~1250 cm1^{-1}). Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the purity of this compound?

  • Answer : High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column is preferred for quantifying purity (>98%). Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile byproducts. Melting point analysis (e.g., 80–84°C for related esters) provides additional validation, though differential scanning calorimetry (DSC) is more precise for polymorphic forms .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational modeling be resolved?

  • Answer : Discrepancies often arise from crystal packing effects or solvent interactions in experimental data. Refinement using SHELXL (with high-resolution data) improves accuracy, while Density Functional Theory (DFT) optimizations (B3LYP/6-311+G(d,p)) predict gas-phase conformations. Comparing experimental (X-ray) bond lengths (e.g., C=O at 1.21 Å) with computational values identifies outliers. Twinning or disorder in crystals may require alternative space group assignments .

Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?

  • Answer : Kinetic control via low-temperature bromination (0–5°C) reduces di-brominated byproducts. Catalytic additives (e.g., tetrabutylammonium bromide) enhance cyanation efficiency. Design of Experiments (DoE) methodologies, such as response surface modeling, optimize variables (e.g., solvent polarity, catalyst loading). In-line FTIR monitors intermediate formation in real time .

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

  • Answer : Electron-donating groups (methoxy, ethoxy) activate the carbonyl toward nucleophiles. Hammett substituent constants (σ\sigma) predict reactivity trends: para-methoxy (σ=0.27\sigma = -0.27) increases electron density, accelerating reactions with amines or hydrazines. Steric effects from ortho-substituents may hinder access to the carbonyl, requiring bulky base catalysts (e.g., DBU) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Answer : Polymorphism and solvent inclusion complicate crystallization. Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes single-crystal growth. X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELX refinement resolves disorder. Twinning, observed in space group P21/cP2_1/c, is mitigated by using smaller crystal fragments (<0.2 mm) .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to distinguish CH3_3, CH2_2, and quaternary carbons .
  • Computational Tools : Gaussian 16 for DFT; Mercury for crystal structure visualization .
  • Safety : Handle cyanide intermediates in fume hoods with strict PPE protocols .

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